Mitomycin C, ethylamine

Description

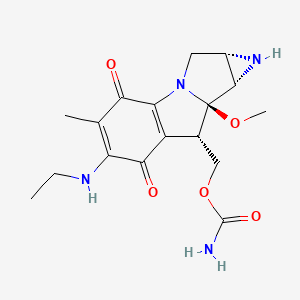

Structure

3D Structure

Properties

CAS No. |

4117-84-4 |

|---|---|

Molecular Formula |

C17H22N4O5 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |

InChI Key |

WXANZYJDRSMLFO-CJUKMMNNSA-N |

Isomeric SMILES |

CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |

Canonical SMILES |

CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |

Origin of Product |

United States |

Significance of Bioreductive Alkylating Agents in Chemical Biology

Bioreductive alkylating agents are a class of compounds that become activated under reducing conditions, typically found in hypoxic (low oxygen) environments, to generate reactive species that can covalently modify biological macromolecules such as DNA. imrpress.comyale.edu This mechanism of action is of particular interest in chemical biology and drug design because many solid tumors possess hypoxic regions, offering a potential for targeted therapy. yale.edunih.gov

Mitomycin C is considered a prototypical bioreductive alkylating agent. acs.orgnih.govnih.gov Its structure contains a quinone moiety, an aziridine (B145994) ring, and a carbamate (B1207046) group, all of which are crucial for its biological activity. yale.eduresearchgate.net Upon enzymatic reduction of the quinone, a cascade of reactions is initiated, leading to the formation of a highly reactive electrophilic species. imrpress.com This activated form can then alkylate DNA, primarily at guanine (B1146940) residues, leading to DNA cross-linking and inhibition of DNA synthesis, ultimately resulting in cell death. acs.orgresearchgate.netmdpi.com The ability of these agents to selectively target cells in reductive environments makes them valuable tools for studying cellular responses to DNA damage and for developing new therapeutic strategies. imrpress.com

Historical Evolution of Mitomycin Analogues Research

The discovery of Mitomycin C, isolated from the fermentation broth of Streptomyces caespitosus in 1956, marked the beginning of extensive research into this class of compounds. yale.edunih.gov Early studies focused on elucidating its complex structure and understanding its mechanism of action. nih.gov The realization that Mitomycin C required bioreductive activation to exert its cytotoxic effects was a pivotal moment, establishing it as the "prototype bioreductive alkylating agent". nih.gov

This understanding spurred the synthesis and evaluation of numerous analogues in an effort to improve efficacy and selectivity, and to probe the structure-activity relationships. Researchers began systematically modifying different parts of the Mitomycin C scaffold, including the C7 position, the aziridine (B145994) ring, and the C10 carbamate (B1207046). jst.go.jpnih.govacs.org The synthesis of analogues with various substituted amines at the C7 position, including ethylamine (B1201723) derivatives, was a key area of this research. nih.govnih.gov These studies aimed to modulate the electronic properties of the quinone system, thereby influencing the ease of bioreduction and the subsequent alkylating activity.

Current Research Landscape on Ethylamine Substituted Mitomycin C Derivatives

Current research on ethylamine-substituted Mitomycin C derivatives continues to build upon this historical foundation, employing modern synthetic methods and biological evaluation techniques. The primary focus remains on enhancing the pharmacological properties of these compounds.

One area of active investigation involves the synthesis of novel analogues with various substituents on the ethylamine (B1201723) side chain at the C7 position. nih.gov For instance, research has explored the introduction of different functional groups to the ethylamine moiety to alter properties such as water solubility, DNA binding affinity, and bioreductive potential. nih.gov The goal is to create derivatives with improved tumor selectivity and reduced toxicity.

Another research direction focuses on the conjugation of ethylamine-substituted mitomycins to other molecules, such as DNA-targeting agents or peptides. acs.orgnih.gov This approach aims to enhance the delivery of the mitomycin core to its biological target. For example, tethering a mitomycin derivative to an oligodeoxynucleotide has been investigated as a strategy to improve sequence-specific DNA alkylation. acs.orgnih.gov

Furthermore, directed biosynthesis is being explored as a method to generate novel ethylamine-substituted mitomycin analogues. jst.go.jp By supplementing the fermentation media of Streptomyces caespitosus with ethylamine, researchers can induce the production of new derivatives that are not accessible through traditional synthetic routes. jst.go.jp These biosynthetic analogues provide a diverse pool of compounds for screening and further development.

Detailed research findings have shown that the nature of the substituent on the ethylamine group at the C7 position can significantly impact the biological activity. nih.gov Structure-activity relationship studies have been conducted to correlate physicochemical properties with antitumor effects, although clear correlations have not always been established. nih.govnih.gov

Research Findings on Ethylamine-Substituted Mitomycin C Analogues

| Analogue Type | Research Focus | Key Findings | Reference |

| 7-(2-substituted-ethyl)amino analogues | Synthesis and antitumor screening | Some analogues showed better activity than Mitomycin C against certain leukemia and melanoma cell lines in mice. | nih.gov |

| Dimeric Mitomycin Derivatives | Synthesis and structure-activity relationships | 7-N, 7'-N'-bis(2-thioethyl)dimitomycin C demonstrated significant antitumor activities. | jst.go.jp |

| Water-soluble conjugates | Synthesis and antitumor activity | A conjugate with ethyl gamma-L-glutamyl-L-cysteinylglycinate was highly effective against sarcoma and leukemia models. | nih.gov |

| Oligodeoxynucleotide conjugates | Improving selective DNA bonding | Tethering to phosphorothioate (B77711) oligodeoxynucleotides showed potential for more target-selective and less toxic agents. | acs.orgnih.gov |

| Directed Biosynthesis products | Generation of novel analogues | Supplementing fermentation with ethylamine yielded new mitomycin derivatives with varying biological activities. | jst.go.jp |

Structure Activity Relationship Sar Studies of Mitomycin C, Ethylamine Analogues

Quantitative Structure-Activity Relationships (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in deciphering the complex interplay between the physicochemical properties of mitomycin analogues and their antitumor activity. These studies utilize statistical models to correlate biological activity with molecular descriptors, providing a predictive framework for the design of novel, more effective compounds.

A significant QSAR study involving a series of 30 mitomycin C and mitomycin A analogues revealed a statistically significant correlation between antitumor activity, quinone reduction potential (E1/2), and the logarithm of the partition coefficient (log P). nih.gov The most potent compounds in this series were those that were most easily reduced and most lipophilic. nih.gov The regression equation derived from this study for the entire set of analogues is as follows:

log (1/C) = 0.69 + 9.45E1/2 + 0.21log P datapdf.com

Where:

C is the average IC50 value against three human tumor cell lines. datapdf.com

E1/2 represents the quinone reduction potential. datapdf.com

log P is the logarithm of the partition coefficient, a measure of lipophilicity. datapdf.com

This equation indicates that both the ease of bioreductive activation (related to E1/2) and the ability of the compound to penetrate cell membranes (related to log P) are crucial for antitumor potency. nih.gov Interestingly, when the mitomycin C and mitomycin A analogues were analyzed as separate subsets, different correlations emerged. For mitomycin C analogues, a significant correlation was found only with E1/2, whereas for mitomycin A analogues, the correlation was primarily with log P. nih.gov This suggests that for mitomycin C derivatives, the rate-limiting step in their mechanism of action is bioreductive activation, while for mitomycin A derivatives, it is cellular uptake. nih.gov

It is also noteworthy that no significant correlation was found between antitumor potency in cell culture systems and the calculated relative DNA binding strengths. nih.gov This finding further underscores the importance of cellular uptake and bioreductive activation as the primary determinants of the in vitro activity of these compounds. nih.gov

Impact of Substitutions at Position 7 on Biological Activity

Position 7 of the mitomycin core is a key site for structural modification, and substitutions at this position have been shown to have a profound impact on biological activity. The nature of the substituent at C-7 can influence the quinone reduction potential, lipophilicity, and steric interactions with target biomolecules.

A variety of substituents have been introduced at the 7-amino group, leading to analogues with a wide range of potencies. For instance, the introduction of secondary amines at position 7 has yielded compounds with superior activity compared to mitomycin C. nih.gov In a study of 20 new mitomycin C analogues with secondary amines at this position, 11 were found to be more active against P-388 murine leukemia than the parent compound. nih.gov Notably, the 4-formylpiperazine and 2-cyanoaziridine substituents conferred the most favorable properties, resulting in compounds with enhanced activity and reduced leukopenia. nih.gov

The introduction of aryl substituents at the 7-amino group has also been extensively explored. A series of 30 N7-phenyl-substituted mitomycin C analogues were synthesized and evaluated, with seven of these compounds demonstrating superior activity against P-388 murine leukemia compared to mitomycin C. nih.gov Hansch analysis of the para- and meta-substituted derivatives revealed that the lipid-water distribution coefficient (π) was the sole significant factor determining antitumor potency, while the electronic effect of the substituent (σ) was statistically insignificant. nih.gov This suggests that for this particular class of analogues, diffusion into the tumor cell is more critical than bioreductive activation in determining their efficacy. nih.gov

The following table provides examples of N7-substituted mitomycin C analogues and their corresponding biological activities:

| Compound | 7-Substituent | Cell Line | IC50 (µM) |

| Mitomycin C | -NH2 | WiDr | 0.38 |

| Mitosene WV8 | -NHCH2CH2OH | WiDr | 0.09 |

| Mitosene WV19 | -N(CH2CH2Cl)2 | WiDr | 4.0 |

| MC-62 | N-((2-acetamide-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)amino)carbonyl)propyl | Human Breast Cancer | Less potent than Mitomycin C |

| MC-77 | N-(4-(tetra-O-acetylglucopyranosyl)oxy)phenyl | Human Breast Cancer | More potent than Mitomycin C |

Data sourced from multiple studies. nih.govutwente.nl

These findings clearly demonstrate that the substituent at position 7 plays a critical role in modulating the biological activity of mitomycin C analogues, primarily by influencing their physicochemical properties and, consequently, their ability to reach and interact with their cellular targets.

Influence of Substituents at Positions 1a, 6, 9a, and 10 on Biological Activity

While position 7 has been the most extensively studied site for modification, substitutions at other positions of the mitomycin core, namely 1a, 6, 9a, and 10, also exert a significant influence on biological activity.

Position 1a: Modifications at the 1a position, which is part of the aziridine (B145994) ring, can affect the stability and reactivity of this crucial functional group. The aziridine ring is essential for the DNA cross-linking activity of mitomycins. beilstein-journals.org 1a-Higher aliphatic acyl derivatives of mitomycin C have been synthesized and shown to possess superior anti-tumor activity and lipid-solubility compared to known 1a-acyl derivatives. google.com These derivatives also exhibited lower toxicity than mitomycin C. google.com

Position 6: The methyl group at position C-6 is another site where modifications can lead to altered biological properties. A series of C-6-substituted methyl mitomycins have been synthesized and evaluated. nih.gov Many of these compounds were found to be potent against HeLa S3 cells, and some exhibited superior activity to mitomycin C against P388 leukemia and sarcoma 180 in mice. nih.gov Importantly, some of these analogues showed remarkable activity against mitomycin C-resistant P388 cells. nih.gov This suggests that modifications at C-6 can lead to compounds with a different biological profile and potentially overcome resistance mechanisms. nih.gov

Position 9a: The methoxy (B1213986) group at position 9a is involved in the reductive activation of mitomycins. nih.gov Its elimination is a key step in the formation of the reactive mitosene intermediate that cross-links DNA. nih.gov Therefore, modifications at this position can directly impact the activation process and, consequently, the biological activity.

Position 10: The carbamate (B1207046) group at position C-10 is also crucial for the biological activity of mitomycins. utwente.nl It acts as a leaving group during the second alkylation step of DNA cross-linking. nih.gov The absence of a leaving group at C-10 in some mitosene analogues has been shown to result in a loss of activity, highlighting the importance of this functional group for the formation of DNA interstrand cross-links. utwente.nl

The following table summarizes the general influence of substitutions at these positions:

| Position | General Influence of Substitution |

| 1a | Affects aziridine ring stability and reactivity; can improve lipophilicity and reduce toxicity. google.com |

| 6 | Can enhance activity against resistant cell lines and alter the biological profile. nih.gov |

| 9a | Directly impacts the reductive activation process. nih.gov |

| 10 | Essential for the second alkylation step of DNA cross-linking. utwente.nlnih.gov |

Conformational Analysis and the Role of Ring C Size Variations

The three-dimensional structure, or conformation, of mitomycin analogues plays a critical role in their biological activity. The rigid tetracyclic core of the mitomycins imposes significant conformational constraints, which in turn dictate their interactions with DNA and activating enzymes.

Molecular mechanics simulations have been employed to study the conformations of mitomycin C and its analogues when bound to DNA. nih.gov These studies have provided insights into the sequence specificity of binding and the non-covalent interactions that contribute to the stability of the drug-DNA complex. nih.gov For example, revised models for highly active analogues like M-83 have shown that specific interactions of the C7 substituents with DNA residues can lead to enhanced non-covalent binding. nih.gov

The size of the C ring in mitosene analogues, which are derived from mitomycins by the opening of the aziridine ring, also influences their antitumor activity. Mitosanes, which possess the intact aziridine ring, are generally more potent than the corresponding mitosenes. utwente.nl This is likely due to the fact that the indoloquinone chromophore of mitosenes is more difficult to reduce. utwente.nl However, certain mitosene analogues with appropriate leaving groups at C-1 and C-10 have shown significant activity. utwente.nl Studies on pyrido[1,2-a]indole type mitosenes (with an expanded C ring) have indicated that these compounds exhibit lower activity than their pyrrolo[1,2-a]indole counterparts, suggesting that the size and nature of the C ring are important determinants of biological efficacy. utwente.nl

Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Activity

The physicochemical properties of mitomycin analogues, particularly their lipophilicity, play a crucial role in determining their biological activity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to cross cell membranes and reach its intracellular target.

As discussed in the QSAR section, a strong correlation between lipophilicity and antitumor activity has been observed for certain classes of mitomycin analogues. nih.gov In a study of 30 mitomycin C and mitomycin A analogues, the most lipophilic compounds were found to be the most potent against solid human tumor cell lines. nih.gov This is in contrast to the P388 leukemia assay in mice, where the most active analogues were the most hydrophilic. nih.gov This discrepancy highlights the importance of the assay system in evaluating the structure-activity relationships of these compounds. nih.gov

For a series of N7-phenyl-substituted mitomycin C analogues, the lipid-water distribution coefficient (π) was found to be the most significant factor in determining antitumor potency. nih.gov This suggests that for these compounds, passive diffusion across the cell membrane is the rate-limiting step for their activity. nih.gov

The following table illustrates the correlation between lipophilicity (log P) and the in vitro antitumor activity (IC50) of a series of mitosene compounds:

| Compound | log P | IC50 (µM) - WiDr | IC50 (µM) - A204 | IC50 (µM) - L1210 |

| Mitomycin C | -0.38 | 0.38 | - | - |

| WV8 | -0.09 | 0.09 | 0.12 | 0.08 |

| WV14 | 1.20 | 0.25 | 0.30 | 0.20 |

| WV19 | 4.00 | 4.00 | >10 | >10 |

Data sourced from a study on the role of lipophilicity in the in vitro antitumor activity of new mitosene compounds. utwente.nl

The data in the table clearly shows that for this series of mitosenes, there is an optimal range of lipophilicity for antitumor activity. While very hydrophilic compounds may have poor membrane permeability, excessively lipophilic compounds can exhibit poor solubility and may be sequestered in lipid bilayers, preventing them from reaching their target.

Mechanisms of Cellular Resistance to Mitomycin C and Its Ethylamine Analogues

Enzymatic Pathways of Drug Metabolism and Detoxification

The cytotoxicity of Mitomycin C is intrinsically linked to its metabolic activation. aacrjournals.org Cells have developed enzymatic strategies to either prevent this activation or detoxify the resulting reactive species, contributing to drug resistance.

Role of DT-Diaphorase Deficiency in Aerobic Resistance

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase (DTD), is a key enzyme in the bioreductive activation of MMC. nii.ac.jpnih.gov It catalyzes a two-electron reduction of the quinone moiety of MMC, a critical step for its DNA alkylating activity. pnas.orgpnas.org Consequently, the level of DTD activity in cancer cells can significantly influence their sensitivity to MMC.

Several studies have demonstrated a correlation between DTD expression and MMC cytotoxicity. aacrjournals.orgnih.gov For instance, human cancer cell lines with higher DTD activity exhibit greater sensitivity to MMC, corresponding to increased DNA cross-linking. nii.ac.jp Conversely, a deficiency or reduced activity of DTD is a significant mechanism of aerobic resistance to MMC. nih.govaacrjournals.org This has been observed in various cancer cell lines where acquired resistance to MMC is associated with decreased DTD levels. aacrjournals.org The role of DTD in MMC activation is also pH-dependent, with optimal activity at acidic pH, a condition often found in the microenvironment of solid tumors. nii.ac.jpnih.gov

Interestingly, while DTD is crucial for MMC activation under aerobic conditions, other enzymes like cytochrome P450 reductase can play a more prominent role under hypoxic conditions. aacrjournals.orgaacrjournals.org This highlights the complexity of MMC activation and the various enzymatic pathways that can contribute to resistance. The development of cell lines with engineered DTD expression has been instrumental in unequivocally demonstrating its role in MMC activation and resistance. pnas.orgexlibrisgroup.com

Involvement of the Glutathione (B108866) System and Conjugation Mechanisms

The glutathione (GSH) system plays a pivotal role in cellular detoxification processes and can contribute to resistance against MMC. encyclopedia.pub Glutathione, a tripeptide, can directly conjugate with electrophilic compounds, including the activated metabolites of MMC, rendering them more water-soluble and facilitating their excretion from the cell. encyclopedia.pubmdpi.com This conjugation is often catalyzed by Glutathione S-transferases (GSTs), a family of enzymes that are frequently overexpressed in drug-resistant cancer cells. nih.gov

Increased GST activity has been implicated in MMC resistance in some tumor cell lines. nih.gov For example, a multidrug-resistant cell line, P388/R-84, which exhibits cross-resistance to MMC, has been shown to have higher GST activity compared to its sensitive counterpart. nih.gov Inhibition of GST activity in these cells using agents like ethacrynic acid can lead to increased cytotoxicity of MMC, suggesting that GST-mediated detoxification is a contributing factor to resistance. nih.gov Furthermore, depletion of intracellular GSH can also sensitize cells to MMC, underscoring the importance of the glutathione system in protecting cells from MMC-induced damage. nih.gov However, it is important to note that the role of the glutathione system in MMC resistance can be cell-line dependent, and in some cases, no significant changes in GST activity are observed in MMC-resistant cells. cas.cz

DNA Repair Mechanisms and Pathways

The primary mechanism of MMC-induced cell death is the formation of DNA interstrand cross-links (ICLs). nih.gov Consequently, the efficiency of cellular DNA repair pathways in recognizing and repairing these lesions is a critical determinant of resistance.

The Fanconi Anemia Pathway and its Role in ICL Repair

The Fanconi Anemia (FA) pathway is a specialized and essential DNA repair pathway for the resolution of ICLs. d-nb.infoscispace.com This intricate network of proteins is crucial for maintaining genomic stability, and its proper functioning is a major factor in cellular resistance to ICL-inducing agents like MMC. ingentaconnect.com Cells deficient in the FA pathway are hypersensitive to MMC. scispace.comingentaconnect.com

The FA pathway is activated upon the detection of ICLs, which can stall DNA replication forks. ashpublications.org A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which then localizes to the site of DNA damage. d-nb.infoashpublications.org This complex then coordinates the activities of other DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS), to effectively remove the ICL and repair the damaged DNA. nih.govd-nb.info

Enhanced activity of the FA pathway can contribute to MMC resistance in cancer cells. ingentaconnect.com For example, studies in multiple myeloma have shown that increased ICL repair via the FA/BRCA pathway is associated with drug resistance. ingentaconnect.com Conversely, targeting the FA pathway, for instance by inhibiting the ubiquitination of FANCD2, can sensitize cancer cells to MMC. ingentaconnect.com Therefore, the integrity and activity of the Fanconi Anemia pathway are central to the cellular defense against MMC and represent a significant mechanism of resistance.

Transcription-Coupled DNA Repair

Transcription-Coupled DNA Repair (TCR) is a sub-pathway of Nucleotide Excision Repair (NER) that specifically removes DNA lesions from the transcribed strand of active genes. nih.gov When a transcribing RNA polymerase encounters a DNA lesion, such as an MMC-induced adduct, it stalls. nih.gov This stalled complex serves as a signal to recruit TCR-specific proteins, which then initiate the repair process. nih.gov

The repair of MMC-induced DNA damage involves the interplay of multiple repair pathways, and TCR is a significant contributor. oup.comportlandpress.com The inability to efficiently repair transcription-blocking lesions can lead to cell cycle arrest and apoptosis. nih.gov Therefore, proficient TCR can contribute to cellular resistance to MMC by ensuring the timely removal of these adducts and the restoration of transcription. oup.com In Escherichia coli, proteins like Mfd are specifically involved in displacing the stalled RNA polymerase to allow repair enzymes access to the lesion. nih.gov In mammalian cells, proteins like CSB (Cockayne syndrome group B) play a analogous role. capes.gov.br The sensitivity of cells deficient in TCR factors to MMC underscores the importance of this pathway in mitigating the cytotoxic effects of the drug. nih.gov

Base Excision Repair Pathways

While the primary lesions induced by Mitomycin C are interstrand cross-links, it can also cause other forms of DNA damage, including mono-adducts at guanine (B1146940) bases. portlandpress.com The Base Excision Repair (BER) pathway is primarily responsible for the removal of small, non-helix-distorting base lesions. nih.gov

Recent evidence suggests that BER may also play a role in the processing of complex DNA damage, including ICLs, particularly as an alternative or complementary pathway to NER and the Fanconi Anemia pathway. nih.gov In some contexts, DNA glycosylases, the key enzymes of the BER pathway, can recognize and excise damaged bases that are part of a cross-link, initiating the repair process. nih.gov For instance, in bacteria, certain DNA glycosylases have been shown to excise ICLs. nih.gov

Cellular Signaling Pathways Modulating Resistance

The development of cellular resistance to the antitumor antibiotic Mitomycin C (MMC) and its analogues is a complex process involving multiple molecular pathways. One of the key signaling cascades implicated in this resistance is the PI3K/Akt pathway. nih.govnih.gov

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in signaling pathways that regulate fundamental cellular processes such as cell survival, growth, and proliferation. epo.orggoogleapis.com Its activation through phosphorylation (p-Akt) is a critical event in the cellular response to various stimuli, including chemotherapeutic agents. nih.govepo.org

To further elucidate the role of p-Akt in MMC resistance, studies have utilized specific inhibitors of p-Akt, such as MK-2206. nih.govoncotarget.com Treatment with a p-Akt inhibitor was shown to significantly reduce the viability of MMC-treated resistant cells, effectively reversing the resistance phenotype. nih.govoncotarget.com This provides strong evidence that the activity of p-Akt is a key determinant of MMC resistance in these cancer cells. nih.govnih.govoncotarget.com Interestingly, the inhibition of p-Akt did not significantly affect the viability of non-resistant cells treated with MMC, suggesting a specific reliance on this pathway in the resistant phenotype. nih.govoncotarget.com

The mechanism by which p-Akt contributes to resistance is multifaceted. Activated Akt can phosphorylate and regulate a number of downstream targets involved in cell survival and apoptosis, thereby protecting cancer cells from the cytotoxic effects of chemotherapeutic agents. googleapis.com Some studies suggest that the PI3K/Akt pathway can be a target for chemotherapy, and its inhibition could sensitize tumor cells to treatment. nih.gov

In the context of Mitomycin C and its analogues, such as 10-decarbamoyl mitomycin C (DMC), the role of Akt activation can be cell-type specific. For instance, in MCF-7 breast cancer cells, both MC and DMC were found to inhibit Akt, a response that was observed to be p53-dependent. nih.gov However, in K562 leukemia cells, which are p53-deficient, no significant effect on Akt activity was observed. nih.gov This highlights the intricate and context-dependent nature of the signaling pathways that govern cellular responses to these agents.

The table below summarizes key findings from a study on the effect of the p-Akt inhibitor MK-2206 on the viability of lung cancer cell lines treated with Mitomycin C.

| Cell Line | Treatment | Relative Cell Viability (%) |

| CL1-0 | Control | 100 |

| MK-2206 | ~100 | |

| Mitomycin C | ~60 | |

| Mitomycin C + MK-2206 | ~60 | |

| CL1-5 | Control | 100 |

| MK-2206 | ~100 | |

| Mitomycin C | ~85 | |

| Mitomycin C + MK-2206 | ~65 | |

| Indicates a statistically significant decrease in cell viability (P < 0.05). Data adapted from studies on aggressive lung cancer cells. nih.govoncotarget.com |

Cross-Resistance Patterns Among Alkylating Agents

The development of resistance to one alkylating agent can sometimes confer resistance to other agents within the same class, a phenomenon known as cross-resistance. However, the patterns of cross-resistance are not always predictable and can vary depending on the specific drugs and the underlying resistance mechanisms. oncohemakey.comnih.gov

Mitomycin C, while being a DNA alkylating agent, has a unique mechanism of action that involves bioreductive activation. cuni.czoncohemakey.comyale.edu This sets it apart from other classical alkylating agents and can influence its cross-resistance profile. Studies have shown that tumor cells resistant to one alkylating agent may retain sensitivity to another, which provides a rationale for using combinations of these agents in chemotherapy. oncohemakey.comnih.gov

For instance, a human tumor cell line made resistant to cisplatin (B142131) (SCC-25/CP) exhibited cross-resistance to Mitomycin C at lower survival fractions. nih.gov Similarly, a multidrug-resistant human breast cancer cell line (MCF-7), selected for resistance to Adriamycin, also showed significant cross-resistance to Mitomycin C and its analogues, BMY 25282 and BMY 25067. researchgate.net This cross-resistance was linked to enhanced detoxification of reactive oxygen species and alkylating intermediates due to significantly higher levels of glutathione peroxidase and glutathione S-transferase activities in the resistant cells. researchgate.net

Conversely, some studies have indicated a lack of complete cross-resistance between different classes of alkylating agents. For example, nitrosoureas have been shown to exhibit only partial cross-resistance with other alkylating agents. oncohemakey.com This is attributed to the unique aspects of their alkylation reaction mechanism. oncohemakey.com

The table below provides a summary of cross-resistance patterns observed in a study involving a cisplatin-resistant human squamous cell carcinoma line (SCC-25/CP).

| Agent | Resistance Factor in SCC-25/CP Cells |

| Cisplatin (CDDP) | 12-fold |

| Melphalan (MEL) | 5-fold |

| 4-Hydroxyperoxycyclophosphamide | 3-fold |

| Mitomycin C | Evident at 0.1% survival |

| Data adapted from studies on human tumor cell lines. nih.gov |

The complexity of cross-resistance patterns underscores the importance of understanding the specific molecular mechanisms of resistance to each agent. This knowledge is crucial for designing effective combination chemotherapy regimens and for the development of novel agents that can overcome existing resistance. nih.gov

Preclinical in Vitro Research on Mitomycin C, Ethylamine Analogues

Cell Line Models for Activity Assessment

The antitumor potential of Mitomycin C (MMC) and its ethylamine (B1201723) analogues has been extensively evaluated using a variety of established cancer cell line models. These in vitro systems are crucial for initial screening and for understanding the structure-activity relationships of these compounds.

Studies in Lymphocytic Leukemia Cell Lines (e.g., L1210, P388)

Lymphocytic leukemia cell lines, particularly the murine L1210 and P388 lines, have been standard models for the preliminary assessment of novel anticancer agents. A series of 7-(2-substituted-ethyl)amino analogues of Mitomycin C and its relative, porfiromycin (B1679050), were screened against P388 and L1210 leukemias. nih.gov Certain analogues in this series demonstrated superior activity compared to the parent Mitomycin C in these cell lines. nih.gov

One specific analogue, N-7[2-(4-nitrophenyldithio) ethyl] mitomycin C, known as BMY-25067, showed tumor inhibitory effects equivalent to Mitomycin C against ascitic P388 and L1210 leukemias in mice. deepdyve.com However, its activity was diminished against an L1210 cell line partially resistant to MMC and absent in a P388 line completely resistant to MMC, highlighting the challenge of acquired drug resistance. deepdyve.com The L1210 cell line has also been utilized to determine the in vitro activity of various mitosene analogues, which are related to MMC. utwente.nl Furthermore, researchers have developed Mitomycin C-resistant (MMCR) strains of L1210 cells through continuous drug exposure in vitro, creating valuable models for studying resistance mechanisms. nih.gov These resistant cells showed a 10-fold increase in resistance compared to the original parental line. nih.gov

Table 1: Activity of Mitomycin C Ethylamine Analogues in Leukemia Cell Lines

| Compound/Analogue | Cell Line | Observation | Reference |

|---|---|---|---|

| 7-(2-substituted-ethyl)amino analogues | P388, L1210 | Some analogues showed better activity than Mitomycin C. | nih.gov |

| BMY-25067 | P388, L1210 | Equivalent tumor inhibition to Mitomycin C in sensitive lines. | deepdyve.com |

| BMY-25067 | L1210 (MMC-resistant) | Slight activity observed. | deepdyve.com |

| BMY-25067 | P388 (MMC-resistant) | No activity observed. | deepdyve.com |

| Mitosene Analogues | L1210 | Used for in vitro activity determination (IC50 values). | utwente.nl |

Evaluation in Solid Tumor Cell Lines (e.g., WiDr Colon Carcinoma, A204 Rhabdomyosarcoma, HeLa-S3)

The efficacy of MMC ethylamine analogues has also been tested against solid tumor cell lines. A series of mitosene compounds were evaluated for their in vitro activity against the WiDr colon carcinoma cell line and the A204 rhabdomyosarcoma cell line, alongside the L1210 leukemia line. utwente.nl The choice of these cell lines allows for a broader understanding of the analogues' potential across different cancer types. The in vitro activities were expressed as IC50 values, representing the concentration that inhibits tumor cell growth by 50%. utwente.nl

In studies with other MMC analogues, such as 10-decarbamoyl mitomycin C (DMC), HeLa-S3 cervical cancer cells have been used as a model system. Research has shown that certain analogues can induce apoptosis in these cells. scribd.com The HCT 116 human colon carcinoma cell line has also been a key model, particularly in studies comparing acquired and native resistance to MMC. nih.gov Research demonstrated that a natively resistant HCT 116 line exhibited deficient MMC activation, a mechanism that could be bypassed by an analogue with a lower quinone reduction potential, BMY28282. nih.gov

Lung Cancer Cell Line Models

Non-small-cell lung cancer (NSCLC) represents a significant area of investigation for Mitomycin C and its derivatives. nih.govoncotarget.com Studies have examined the bioactivation of MMC and a dithiol analogue, KW-2149 (7-N-(2-([2-(gamma-L-glutamylamino)ethyl]dithio)ethyl)mitomycin C), in NSCLC cell lines under both normal and low-oxygen (hypoxic) conditions. nih.gov An MMC-resistant NSCLC cell line, PC-9/MC4, was approximately 6-7 times more resistant to MMC than its parent cell line, PC-9. nih.gov Interestingly, the newer analogue KW-2149 was cytotoxic to both the resistant and parent cell lines, suggesting it could circumvent this specific resistance mechanism. nih.gov

Further research using a panel of isogenic human lung cancer cell lines (CL1-0, CL1-1, CL1-2, CL1-5), which represent different stages of cancer progression, found that the more malignant cells (CL1-2 and CL1-5) were more resistant to MMC than the parental (CL1-0) and pre-malignant (CL1-1) cells. oncotarget.comnih.gov This resistance was linked not to DNA repair mechanisms but to higher levels of phosphorylated Akt (p-Akt), a protein involved in cell survival signaling. nih.gov

Evaluation of Cytotoxic Activity in Cell Cultures

The primary measure of an anticancer agent's effectiveness in vitro is its ability to kill cancer cells, a property known as cytotoxicity. The cytotoxicity of MMC and its ethylamine analogues is typically quantified by the IC50 value, the drug concentration required to inhibit cell growth or viability by 50%. utwente.nl

Studies on 7-(2-substituted-ethyl)amino analogues of MMC and porfiromycin involved screening for their antitumor activity, which is a direct consequence of their cytotoxicity. nih.gov The cytotoxic effects of MMC have been studied in various cell types, including human conjunctival cells, where exposure for as little as 2-4 minutes reduced cell viability and proliferation. nih.gov

A comparative study of Mitomycin C and its analogue, 10-decarbamoyl mitomycin C (DMC), revealed that DMC can have stronger cytotoxic effects on cancer cells with a mutated TP53 gene. nih.gov In EMT6 mouse mammary tumor cells and AA8 Chinese hamster ovary (CHO) cells, DMC was found to be at least as toxic as MMC. yale.edu The cytotoxicity of MMC is largely attributed to its ability to crosslink DNA, thereby inhibiting DNA synthesis. yale.edu The evaluation of N7-substituted MMC analogues in human breast cancer cell lines also centered on determining their cytotoxic potency relative to the parent drug. nih.gov

Table 2: Comparative Cytotoxicity of Mitomycin C Analogues

| Analogue | Cell Line(s) | Key Cytotoxic Finding | Reference |

|---|---|---|---|

| KW-2149 | PC-9, PC-9/MC4 (NSCLC) | Cytotoxic to both MMC-sensitive and MMC-resistant cells. | nih.gov |

| 10-decarbamoyl mitomycin C (DMC) | K562 (TP53 mutant) | Stronger cytotoxic effects than MMC. | nih.gov |

| 10-decarbamoyl mitomycin C (DMC) | EMT6, AA8 | At least as toxic as MMC. | yale.edu |

| N7-substituted analogues (MC-62, MC-77) | Human Breast Cancer | Biological potency is dependent on the spacer linking the sugar moiety. | nih.gov |

Studies on DNA Adduct Formation and Cross-linking in Cellular Systems

The cytotoxic activity of Mitomycin C is mechanistically linked to its function as a DNA alkylating agent. nih.gov Following reductive activation inside a cell, MMC becomes a reactive molecule capable of binding covalently to DNA, forming what are known as DNA adducts. nih.govcuny.edu This process can lead to the formation of cross-links between the two strands of the DNA helix, which physically prevents DNA replication and transcription, ultimately leading to cell death. yale.edulatrobe.edu.au

Six major DNA adducts have been identified from in vitro systems and have also been shown to form in tumor cells treated with MMC. cuny.edu The primary target for this alkylation is the guanine (B1146940) base in DNA. cuny.edulatrobe.edu.au Research has focused on the differential biological effects of these individual adducts. For instance, decarbamoyl mitomycin C (DMC) also alkylates and cross-links DNA but produces adducts with a different 3D structure (chirality) compared to those formed by MMC. nih.gov This structural difference is thought to trigger different cell death pathways. nih.gov Using a sensitive ³²P-postlabeling assay, researchers can detect and quantify MMC-DNA adducts in tissues. nih.gov Studies have shown that adduct levels peak around 6 hours after treatment and then progressively decrease, with the interstrand cross-link being repaired preferentially. nih.gov

Investigation of Enzyme Inhibition in Cellular Contexts

While DNA damage is the most recognized mechanism of Mitomycin C, recent research has shown that it can also inhibit specific enzymes. Studies have identified the enzyme thioredoxin reductase (TrxR) as a cellular target for MMC. washington.edu This inhibition occurs both in vitro with the purified enzyme and within cancer cell cultures. washington.edu

The process is described as mechanism-based inhibition, meaning the drug molecule is transformed by the enzyme's own catalytic action into a reactive form that then irreversibly binds to and inactivates the enzyme. washington.edu The proposed mechanism involves the reduction of the quinone ring of MMC by the selenolthiol active site of TrxR, followed by the alkylation of that same active site by the now-activated drug. washington.edu This inactivation of TrxR is time- and concentration-dependent and irreversible. washington.edu Importantly, the inhibition of TrxR in cancer cell cultures correlates directly with the drug's cytotoxicity, suggesting that enzyme inhibition may be a major contributor to the biological action of Mitomycin C. washington.edu

Modulation of Activity in In Vitro Systems (e.g., by Procaine (B135), Tempol)

The in vitro activity of Mitomycin C (MMC) and its analogues can be modulated by various chemical agents that interfere with their mechanism of action, particularly their bioreductive activation. Research has explored the use of compounds like procaine and tempol (B1682022) to understand and potentially alter the cytotoxic effects of these anticancer agents.

In studies investigating the reversal of multidrug resistance to MMC in L-1210 leukemia cells, procaine was among the compounds tested for its ability to modulate MMC's activity. However, the results indicated that procaine did not reverse MMC-induced multidrug resistance in this in vitro model. nih.gov A number of other compounds were also found to be ineffective in reversing this resistance, including quinine, quinidine, and lidocaine. nih.gov In contrast, agents like verapamil (B1683045) and progesterone (B1679170) were successful in reversing MMC resistance. nih.gov

The nitroxide antioxidant Tempol has been studied for its effects on the cytotoxicity of MMC and its analogues, particularly in relation to the drug's bioactivation under different oxygen conditions. In Chinese hamster V79 cells, Tempol was found to offer partial protection against MMC-induced cytotoxicity under aerobic conditions and complete protection under hypoxic conditions. nih.gov This protective effect is attributed to Tempol's ability to interrupt radical reactions. nih.gov Specifically, under hypoxic conditions, Tempol is believed to inhibit the cytotoxicity mediated by the one-electron reduction of MMC to its semiquinone radical, a key step in its DNA-alkylating activity. nih.gov

Further research on a specific dithiol analogue of MMC, known as KW-2149 (7-N-(2-([2-(gamma-L-glutamylamino)ethyl]dithio)ethyl)mitomycin C), in non-small-cell lung cancer (NSCLC) cell lines provided more nuanced insights. In an MMC-resistant NSCLC cell line (PC-9/MC4), co-incubation with Tempol diminished the sensitivity to MMC under hypoxic conditions, but this effect was not observed under aerobic conditions. nih.gov This finding supports the hypothesis that the one-electron reduction pathway, which is inhibited by Tempol, plays a significant role in the bioactivation of MMC under hypoxic conditions. nih.gov

Conversely, the cytotoxicity of the analogue KW-2149 in both the parent (PC-9) and the MMC-resistant (PC-9/MC4) cell lines was not affected by co-incubation with Tempol under either aerobic or hypoxic conditions. nih.gov This suggests that the bioactivation of KW-2149 is not dependent on the one-electron reduction pathway that is influenced by Tempol. nih.gov These findings highlight how structural modifications in MMC analogues can alter their mechanism of activation and their interaction with modulating agents.

Table 1: Summary of In Vitro Modulation of Mitomycin C and its Analogue KW-2149

| Compound | Modulating Agent | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Mitomycin C | Procaine | L-1210 Leukemia | Did not reverse MMC-induced multidrug resistance. | nih.gov |

| Mitomycin C | Tempol | Chinese Hamster V79 | Provided partial protection against cytotoxicity in aerobic conditions and complete protection in hypoxic conditions. | nih.gov |

| Mitomycin C | Tempol | PC-9/MC4 (MMC-Resistant NSCLC) | Impaired sensitivity to MMC under hypoxic conditions. | nih.gov |

| KW-2149 | Tempol | PC-9 and PC-9/MC4 (NSCLC) | Sensitivity to KW-2149 was not changed by co-incubation with Tempol under hypoxic or aerobic conditions. | nih.gov |

Prodrug Design and Activation Strategies for Mitomycin C Derivatives

Polymer-Drug Conjugates for Targeted Delivery

The conjugation of Mitomycin C derivatives to water-soluble polymers is a prominent strategy to improve their pharmacokinetic profile and achieve passive tumor targeting. nih.gov This approach leverages the enhanced permeability and retention (EPR) effect, where the larger size of the polymer-drug conjugate leads to its preferential accumulation in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov

A critical component of a polymer-drug conjugate is the linker that connects the drug to the polymer backbone. This linker must be stable in systemic circulation but cleavable within the tumor microenvironment or inside cancer cells to release the active drug. nih.gov The design of these linkers is pivotal for the efficacy of the conjugate.

Several types of cleavable linkers have been explored for drug delivery systems, many of which are applicable to Mitomycin C conjugates. googleapis.com These include:

Acid-Sensitive Linkers: Hydrazone linkers, for example, are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) following cellular uptake. nih.gov

Enzyme-Sensitive Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within tumor cells. A common example involves dipeptide linkers, such as valine-citrulline (Val-Cit), which are selectively cleaved by the lysosomal enzyme Cathepsin B. nih.gov This enzyme is frequently upregulated in various cancer types. Upon cleavage of the peptide, a self-immolative spacer can release the unmodified parent drug.

Redox-Sensitive Linkers: Disulfide bonds can be incorporated into the linker design. These bonds are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the extracellular space. biorxiv.org

For Mitomycin C derivatives, such as those functionalized with an ethylamine (B1201723) group at the C-7 position, this amine can serve as an attachment point for a polymer via a cleavable linker. google.com For instance, a peptide linker could be attached to the ethylamine group, and the other end of the linker would be conjugated to a polymer like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer. Another approach involves using thermosensitive polymers, such as RTGel, which can form a sustained-release depot of Mitomycin C in the target tissue, releasing the drug over an extended period. nih.gov

Table 1: Examples of Cleavable Linkers for Polymer-Drug Conjugates

| Linker Type | Cleavage Stimulus | Example | Mechanism of Action |

|---|---|---|---|

| Acid-Sensitive | Low pH (Endosomes/Lysosomes) | Hydrazone | Hydrolyzes under acidic conditions to release the drug. nih.gov |

| Enzyme-Sensitive | Specific Enzymes (e.g., Cathepsin B) | Valine-Citrulline (VC) Dipeptide | Cleaved by lysosomal proteases overexpressed in tumor cells. nih.gov |

| Redox-Sensitive | Reducing Agents (e.g., Glutathione) | Disulfide Bond | Reduced by high intracellular glutathione concentrations to release the drug. biorxiv.org |

Enzyme-Directed Prodrug Therapies (ADEPT)

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a highly specific, two-step therapeutic strategy designed to localize drug activation to tumor sites. openmedicinalchemistryjournal.com In the first step, an antibody-enzyme conjugate is administered and allowed to accumulate at the tumor by binding to a tumor-associated antigen. After the conjugate has cleared from circulation, a non-toxic prodrug is administered systemically. The prodrug is then converted into its highly cytotoxic form only at the tumor site by the localized enzyme, thereby minimizing systemic toxicity. openmedicinalchemistryjournal.comoup.com

The success of ADEPT relies heavily on the properties of the antibody-enzyme conjugate. ru.nl The antibody component must exhibit high specificity for a tumor-associated antigen that is abundantly expressed on the surface of cancer cells, and the conjugate should not be internalized into the cell. ru.nl The enzyme must be efficient in converting the prodrug, preferably have no human equivalent to avoid endogenous activation, and ideally should not require a cofactor. ru.nl

A significant challenge has been the immunogenicity of non-human enzymes and murine antibodies. nih.gov This has led to the development of "second-generation" ADEPT systems using humanized antibodies or antibody fragments and exploring human enzymes to reduce immune responses. oup.comucl.ac.uk For instance, MFE-CP, an anti-carcinoembryonic antibody fragment fused to the enzyme carboxypeptidase G2, has been used in clinical trials. ucl.ac.uk Another approach involves conjugating antibodies to enzymes like alkaline phosphatase (AP), which can activate specifically designed phosphate-containing prodrugs. google.com

The prodrug must be an efficient and highly selective substrate for the activating enzyme to ensure that conversion to the active drug occurs predominantly at the tumor site. nih.gov It must also be stable in plasma and have low intrinsic toxicity. nih.gov

A notable example relevant to Mitomycin C ethylamine derivatives is the development of a mitomycin phosphate (B84403) prodrug, 7-[(2-hydroxyethyl)amino]-9a-methoxymitosane, where a phosphate group is attached to the terminal hydroxyl of the ethylamine side chain. google.com This prodrug, referred to as Mitomycin Phosphate (MOP), is a stable, water-soluble compound that is a specific substrate for the enzyme alkaline phosphatase (AP). In an ADEPT setting, an antibody-AP conjugate localizes the enzyme to the tumor. Subsequent administration of MOP leads to its enzymatic dephosphorylation at the tumor site, releasing the active cytotoxic agent, 7-[(2-hydroxyethyl)amino]-9a-methoxymitosane (MOH). google.com This system demonstrates high substrate specificity, as Mitomycin C itself is a poor substrate for other enzymes like nitroreductase that have been explored in different prodrug therapy contexts. nih.gov

Table 2: Components of a Mitomycin C ADEPT System

| Component | Example | Function | Reference |

|---|---|---|---|

| Antibody | Anti-tumor antigen mAb (e.g., anti-CEA) | Targets the conjugate to the tumor site. | ucl.ac.uk |

| Enzyme | Alkaline Phosphatase (AP) | Catalyzes the activation of the prodrug at the tumor site. | google.com |

| Prodrug | Mitomycin Phosphate (MOP) | A non-toxic precursor that is systemically administered. | google.com |

| Active Drug | 7-[(2-hydroxyethyl)amino]-9a-methoxymitosane (MOH) | The cytotoxic agent released at the tumor site to kill cancer cells. | google.com |

Development of Antibody-Enzyme Conjugates

Liposomal Formulations of Mitomycin C Prodrugs

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, altering their pharmacokinetics and biodistribution. Pegylated liposomes (liposomes coated with polyethylene glycol) have long circulation times, allowing them to accumulate in tumors via the EPR effect.

A clinically evaluated liposomal formulation for a Mitomycin C prodrug is Promitil, also known as PL-MLP. frontiersin.orgnih.gov This formulation consists of a lipid-based prodrug of Mitomycin C (MLP) entrapped within the lipid bilayer of a pegylated liposome. frontiersin.org The MLP prodrug is a conjugate of Mitomycin C linked to glycerol (B35011) lipids through a cleavable dithiobenzyl disulfide bridge. frontiersin.org

Activation of this prodrug is not enzymatic but occurs via chemical cleavage of the disulfide bond by reducing agents, such as thiols. frontiersin.orgnih.gov The formulation is designed to be highly stable in plasma, preventing premature drug release. nih.gov Once the liposomes accumulate in the tumor tissue, the higher concentration of reducing substances, potentially enhanced by radiation-induced damage, triggers the cleavage of the linker and release of active Mitomycin C. frontiersin.org Preclinical and Phase I clinical studies have shown that this pegylated liposomal formulation has a long circulation half-life and is significantly better tolerated than conventional Mitomycin C, allowing for higher dose administration. nih.govnih.gov

Table 3: Characteristics of Promitil (PL-MLP) Liposomal Formulation

| Characteristic | Description | Reference |

|---|---|---|

| Formulation | Pegylated liposomal formulation of a lipid-based Mitomycin C prodrug (MLP). | frontiersin.orgnih.gov |

| Prodrug Structure | Mitomycin C conjugated to glycerol lipids via a cleavable dithiobenzyl bridge. | frontiersin.org |

| Activation Mechanism | Cleavage of the disulfide bond by reducing agents (thiols) present in tissues. | frontiersin.orgnih.gov |

| Pharmacokinetics | High plasma stability with a long circulation half-life (10-15 hours in rodents). | nih.gov |

| Advantage | Improved therapeutic index; better tolerated than free Mitomycin C in clinical studies. | nih.gov |

Oligonucleotide-Conjugated Mitomycins for Sequence-Specific DNA Targeting

A highly innovative strategy for targeted drug delivery involves conjugating Mitomycin C to synthetic strands of DNA known as oligonucleotides (ODNs). nih.govacs.org This approach aims to combine the DNA alkylating power of Mitomycin C with the sequence-recognition capabilities of antisense oligonucleotides. The ODN is designed to be complementary to a specific mRNA or DNA sequence associated with a particular disease, such as a viral gene or an oncogene. nih.govacs.orgacs.org

In this design, Mitomycin C is attached to the oligonucleotide, often at its 5'-phosphate terminus, via a flexible tether. nih.govacs.org The resulting conjugate is then introduced into cells. The ODN portion of the conjugate binds to its complementary target nucleic acid sequence through Watson-Crick base pairing. Following this sequence-specific binding, bioreductive activation of the Mitomycin C moiety (either enzymatically or chemically) triggers the alkylation of a nearby base, typically a guanine (B1146940), in the target strand. nih.govacs.org This results in a permanent crosslink and inactivation of the target gene or its transcript.

Research has demonstrated that these conjugates can successfully alkylate their target DNA sequences with yields of 15-25%, and this reaction is dependent on the formation of the complementary duplex. nih.govacs.org This strategy represents a powerful method for achieving highly specific inhibition of gene expression, potentially leading to therapies with high efficacy and minimal off-target effects. nih.govacs.org While existing studies have focused on attaching Mitomycin C at the C(10) position or via the 5'-phosphate of the ODN, the ethylamine group at the C-7 position could also serve as a potential conjugation site for the oligonucleotide tether. acs.org

Table 4: Research Findings on Mitomycin C-Oligonucleotide Conjugates

| Feature | Finding | Reference |

|---|---|---|

| Conjugate Structure | Mitomycin C linked to the terminal 5'-phosphate of an oligodeoxynucleotide (ODN) via a (-CH2-)n tether. | nih.govacs.org |

| Targeting Mechanism | The ODN sequence directs the conjugate to a complementary DNA sequence. | nih.gov |

| Activation | Standard enzymatic bioreductive techniques trigger the alkylating activity of Mitomycin C. | nih.govacs.org |

| Action | Alkylation of a guanine base within the target DNA strand. | nih.govacs.org |

| Potential Application | Specific inhibitors of cellular or viral gene expression. | nih.govacs.org |

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Mitomycin C derivatives, offering non-destructive methods to probe the molecular structure and electronic properties.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the chromophoric parts of Mitomycin C and its ethylamine (B1201723) analogues. The characteristic quinone and aromatic systems of the mitomycin core give rise to distinct absorption bands.

The UV-Vis spectrum of Mitomycin C exhibits significant changes depending on the pH of the solution. In acidic media, absorption maxima (λmax) are observed at 243 nm, 296 nm, and 506 nm. ijpsonline.com Conversely, in an alkaline environment, these peaks shift to 253 nm, 363 nm, and 588 nm. ijpsonline.com Difference spectroscopy, comparing acidic and alkaline solutions, reveals maxima at 364 nm and 253 nm, with isobestic points—where the molar absorptivity is the same for both forms—at 326 nm and 408 nm. ijpsonline.com A typical absorption spectrum for Mitomycin C shows a prominent peak around 360-365 nm, which is often utilized for quantitative analysis and detection in other analytical methods like HPLC. acs.orgresearchgate.net

Analysis of various mitomycin compounds indicates that the lowest energy π→π* transition is influenced by the auxochromic groups in the aromatic ring. nih.gov Additionally, three n→π* transitions are identified at approximately 240 nm, 400 nm, and 560 nm, which are associated with the C(9)=O of the carbamoyl (B1232498) group, and the C(8)=O and C(5)=O of the quinone moiety, respectively. nih.gov The interaction of Mitomycin C with macromolecules like DNA can lead to hyperchromism in the UV-Vis spectrum, indicating complex formation and conformational changes. researchgate.net

Table 1: UV-Visible Absorption Maxima (λmax) of Mitomycin C at Different pH An interactive data table. Click on headers to sort.

| pH Condition | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Source |

|---|---|---|---|---|

| Acidic (pH 1.2) | 243 | 296 | 506 | ijpsonline.com |

| Alkaline (pH 10.0) | 253 | 363 | 588 | ijpsonline.com |

| Difference Spectrum | 253 | 364 | - | ijpsonline.com |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in Mitomycin C and its ethylamine derivatives by measuring the absorption of infrared radiation. acs.orgnih.gov The resulting spectrum provides a molecular "fingerprint" that can confirm the compound's identity and structural integrity. docbrown.info

In the analysis of ethylamine, characteristic absorption bands include N-H stretching vibrations around 3300-3500 cm⁻¹, which are often broad due to hydrogen bonding. docbrown.info Other key peaks for ethylamine are N-H bending vibrations (~1580-1650 cm⁻¹) and C-N stretching vibrations (1020-1220 cm⁻¹). docbrown.info

For Mitomycin C, the FTIR spectrum is more complex. When encapsulated in chitosan (B1678972) nanoparticles, the spectrum of the composite material shows characteristic peaks from both substances. A broad band around 3300 cm⁻¹ is attributed to N-H and O-H stretching. nih.gov A spectral band at approximately 1638 cm⁻¹ corresponds to the C=O stretching vibration of the amide group present in both chitosan and Mitomycin C. nih.gov The successful incorporation of Mitomycin C into carrier systems can be verified by the appearance or intensification of such characteristic peaks in the spectrum of the final product. nih.govscirp.org

Table 2: Characteristic FTIR Absorption Bands for Ethylamine and Mitomycin C Functional Groups An interactive data table. Click on headers to sort.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Compound(s) | Source |

|---|---|---|---|---|

| N-H | Stretching | ~3300 - 3500 | Ethylamine, Mitomycin C | docbrown.infonih.gov |

| C-H | Stretching | ~2800 - 3000 | Ethylamine | docbrown.info |

| C=O (Amide) | Stretching | ~1638 | Mitomycin C | nih.gov |

| N-H | Bending | ~1580 - 1650 | Ethylamine | docbrown.info |

| C-N | Stretching | ~1020 - 1220 | Ethylamine | docbrown.info |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of Mitomycin C-ethylamine compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. acs.org

For Mitomycin C, complete assignment of proton (¹H) and carbon (¹³C) signals has been achieved using 1D and 2D NMR techniques like COSY, HSQC, and HMBC. researchgate.netmdpi.com In a study using DMSO-d₆ as the solvent, the chemical shifts for all protons and carbons of the Mitomycin C structure were determined, confirming its planar structure. researchgate.net

The ¹³C NMR spectrum of ethylamine shows two distinct signals, confirming the two different carbon environments: one for the methyl carbon (CH₃) and one for the methylene (B1212753) carbon (CH₂-N). docbrown.info The carbon attached to the more electronegative nitrogen atom (C-1) resonates further downfield compared to the terminal methyl carbon (C-2). docbrown.info

When analyzing Mitomycin C derivatives, such as those with substituted ethylamines at the 7-position, NMR is crucial for confirming the successful attachment and determining the structure of the final product. acs.orgutwente.nl For instance, ¹H NMR spectra of mitosene compounds, which are related to Mitomycin C, have been extensively documented to characterize various substitutions on the core structure. utwente.nl

Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Ethylamine and Mitomycin C An interactive data table. Click on headers to sort.

| Compound | Carbon Atom | Solvent | Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| Ethylamine | CH₃- | CDCl₃ | 17.7 | docbrown.infohmdb.ca |

| Ethylamine | -CH₂-NH₂ | CDCl₃ | 36.6 | docbrown.infohmdb.ca |

| Mitomycin C | C-1 | DMSO-d₆ | 48.2 | researchgate.net |

| Mitomycin C | C-2 | DMSO-d₆ | 42.1 | researchgate.net |

| Mitomycin C | C-3 | DMSO-d₆ | 32.2 | researchgate.net |

| Mitomycin C | C-5 | DMSO-d₆ | 159.8 | researchgate.net |

| Mitomycin C | C-6 | DMSO-d₆ | 110.1 | researchgate.net |

| Mitomycin C | C-7 | DMSO-d₆ | 144.7 | researchgate.net |

| Mitomycin C | C-8 | DMSO-d₆ | 179.8 | researchgate.net |

| Mitomycin C | C-9 | DMSO-d₆ | 108.2 | researchgate.net |

| Mitomycin C | C-9a | DMSO-d₆ | 104.9 | researchgate.net |

| Mitomycin C | C-10 | DMSO-d₆ | 63.8 | researchgate.net |

Circular Dichroism (CD) spectroscopy is an essential analytical method for investigating the three-dimensional structure of chiral molecules like Mitomycin C and its derivatives. creative-proteomics.commdpi.com It measures the differential absorption of left- and right-circularly polarized light, providing information on the secondary and tertiary structure of biomacromolecules and the conformation of smaller chiral compounds. creative-proteomics.comrsc.org

The CD spectra of mitomycin compounds are complex and provide insight into their stereochemistry. The chirality at the C(9) position is a key determinant for the sign of the Cotton effect (CE) observed around 240 nm, which is associated with an n→π* transition. nih.gov Furthermore, the conformation of the carbamoyloxymethyl group at C(9) and other substituents on the chromophore influences the CE sign of the ¹A→¹L(b) electronic transition. nih.gov

Studies comparing mitosanes (with an intact aziridine (B145994) ring) and mitosenes (with an opened ring) show significant differences in their CD spectra. nih.gov These differences are thought to arise from the more rigid molecular structure of the mitosenes and distinct solution conformations of the C(9) side chain. nih.gov CD spectroscopy is also a powerful tool for studying the interactions of Mitomycin C with biological targets, such as DNA. Upon binding, Mitomycin C can induce conformational changes in the DNA structure, which are detectable as changes in the DNA's CD spectrum. nih.govnih.gov This makes CD an invaluable technique for probing the molecular mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are central to the separation, purification, and quantitative analysis of Mitomycin C-ethylamine and related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purity assessment of Mitomycin C and its derivatives. utwente.nlnih.gov The method's high resolution, sensitivity, and reproducibility make it ideal for separating the parent compound from precursors, byproducts, and degradation products. innovareacademics.in

A variety of HPLC methods have been developed, typically employing reversed-phase chromatography. Common stationary phases include C8 and C18 columns. acs.orgutwente.nl For example, the analysis of mitomycin-conjugated oligonucleotides has been performed using a C8 reversed-phase semipreparative column. acs.org Another validated method for Mitomycin C in plasma utilizes a specialized column with both hydrophilic and hydrophobic functional groups (CAPCELL PAK MF Ph-1), which allows for direct injection of plasma samples. researchgate.net

The mobile phase composition is optimized to achieve good separation. It often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. utwente.nlresearchgate.net Detection is most commonly performed using a UV detector, with monitoring wavelengths set at the absorption maxima of the mitomycin chromophore, such as 365 nm, 313 nm, or 260 nm. acs.orgresearchgate.net These methods can achieve low limits of detection (LOD) and quantification (LOQ), in the range of nanograms per milliliter, making them suitable for pharmacokinetic studies and trace impurity analysis. nih.govresearchgate.net The purity of synthesized Mitomycin C derivatives is routinely checked by HPLC, with purity levels often exceeding 90-96%. acs.orgutwente.nl

Table 4: Example HPLC Methods for Mitomycin C Analysis An interactive data table. Click on headers to sort.

| Column Type | Mobile Phase | Detection Wavelength (nm) | Application | Source |

|---|---|---|---|---|

| C8 Reversed-Phase | Acetonitrile / Triethylammonium acetate | 260, 313, 365 | Purification of mitomycin-oligonucleotide conjugates | acs.org |

| C18 (Luna) | Not specified | 260 | Analysis of Mitomycin and impurities | innovareacademics.in |

| CAPCELL PAK MF Ph-1 | 100% Water | 365 | MMC in human plasma | researchgate.net |

| C18 (Hypersil ODS) | Methanol / NaH₂PO₄ buffer (pH 6.5) (30:70) | 365 | MMC in plasma | researchgate.net |

| C18 (Spherisorb S5-ODS2) | Methanol / Water (70/30 to 90/10) + phosphate buffer | 290 | Analysis of mitosene compounds | utwente.nl |

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification and Metabolite Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of Mitomycin C and its derivatives, including ethylamine analogues. nih.govnih.gov This technique offers a high degree of specificity, enabling the accurate measurement of the analyte even in complex biological matrices. nih.gov

Several studies have detailed the development and validation of HPLC-MS/MS methods for Mitomycin C. nih.govnih.govresearchgate.net These methods typically employ a reversed-phase gradient system and electrospray ionization in positive ion mode with a triple-quadrupole mass spectrometric detector. nih.govresearchgate.net For quantification, specific mass transitions are monitored. For Mitomycin C, a common transition is m/z 335 to 242. nih.gov The use of an internal standard, such as porfiromycin (B1679050), which has a similar structure and ionization properties, enhances the accuracy and precision of the analysis. nih.gov

The sensitivity of these methods is a key advantage, with limits of detection (LOD) reported to be approximately 2 ng/100 cm² and limits of quantitation (LOQ) around 6 ng/100 cm² for surface contamination analysis. nih.govnih.govresearchgate.net In plasma, a linear range for quantification has been established from 10–4000 ng/mL. researchgate.net The precision of these assays is high, with relative standard deviations (%RSD) generally at 7.5% or less. nih.govresearchgate.net

Beyond quantification, HPLC-MS/MS is invaluable for the identification of metabolites. The fragmentation patterns observed in the tandem mass spectra provide structural information that can be used to elucidate the biotransformation pathways of Mitomycin C, ethylamine. wur.nl This is crucial for understanding how the compound is processed within cells and for identifying active metabolites or degradation products.

Table 1: HPLC-MS/MS Parameters for Mitomycin C Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive Ion Electrospray | nih.govresearchgate.net |

| Mass Analyzer | Triple-Quadrupole | nih.govresearchgate.net |

| Quantification Transition | m/z 335 → 242 | nih.gov |

| Internal Standard | Porfiromycin | nih.gov |

| Limit of Detection (Surface) | ~2 ng/100 cm² | nih.govnih.govresearchgate.net |

| Limit of Quantitation (Surface) | ~6 ng/100 cm² | nih.govnih.govresearchgate.net |

| Linear Range (Plasma) | 10–4000 ng/mL | researchgate.net |

Electrochemical Studies

Polarographic and Cyclic Voltammetric Analysis of Redox Properties

The biological activity of Mitomycin C and its analogues is intrinsically linked to their redox properties, as they require reductive activation to exert their cytotoxic effects. researchgate.net Electrochemical techniques, particularly polarography and cyclic voltammetry, are instrumental in characterizing these redox behaviors. nih.govkaust.edu.sagoogleapis.com

Cyclic voltammetry studies have been used to investigate the reductive activation of mitosene compounds. nih.gov These studies reveal that the reduction of mitosenes with good leaving groups at specific positions leads to the loss of these groups, a critical step in their activation. nih.gov The rate of this process is pH-dependent, occurring faster at lower pH values. nih.gov For a reversible redox process, the peak potential separation (ΔEp) is a key parameter, which is theoretically 59.2/n mV at 25°C, where 'n' is the number of electrons transferred. However, for many complex organic molecules like Mitomycin C derivatives, the redox processes can be quasi-reversible or irreversible, providing insights into the kinetics of electron transfer and subsequent chemical reactions. researchgate.net

The electrochemical reduction of a bifunctional mitosene in the presence of DNA has been shown to result in the formation of DNA interstrand cross-links, demonstrating the direct link between redox activation and DNA damage. nih.gov The redox potential of these compounds is a crucial determinant of their activity. researchgate.net

Table 2: Key Parameters in Cyclic Voltammetry

| Parameter | Description | Significance | Reference |

| Peak Potential (Ep) | The potential at which the peak current occurs. | Indicates the potential at which the redox event happens. | |

| Peak Current (ip) | The maximum current measured during a potential scan. | Proportional to the concentration of the analyte and the square root of the scan rate for a reversible system. | |

| Peak Potential Separation (ΔEp) | The difference between the anodic and cathodic peak potentials. | Characterizes the reversibility of the redox reaction. | |

| Half-wave Potential (E1/2) | The potential at the midpoint of the rising portion of the wave. | Provides an estimate of the standard redox potential. | researchgate.net |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations provide powerful in silico tools to visualize and predict the interactions between Mitomycin C, ethylamine and its biological targets, primarily DNA. nih.govscience.govacs.org These computational methods complement experimental data by offering a detailed view at the atomic level. researchgate.net

Molecular mechanics simulations have been employed to study the conformations of complexes formed between Mitomycin C analogues and DNA models. nih.gov These studies have shown that analogues with various substituents can bind strongly to DNA, supporting the validity of the proposed interaction models. nih.gov The simulations can predict how these compounds fit into the minor groove of the DNA and interact with specific bases, such as guanine (B1146940). nih.govresearchgate.net

Docking simulations, often using software like AutoDock, are used to predict the preferred binding modes and affinities of ligands to a receptor of known three-dimensional structure. science.gov For Mitomycin C derivatives, these simulations can elucidate the interactions with DNA, including the formation of covalent adducts. nih.gov The binding energy calculated from these simulations provides an estimate of the affinity between the drug and its target. acs.org For instance, molecular docking has been used to analyze the interaction forces between Mitomycin C and polymers, identifying hydrogen bonding as a key interaction.

Advanced Assays for DNA Damage and Repair

K-SDS and Advanced Recovery of K-SDS Precipitates (ARK) Assays for DNA-Protein Cross-links

Mitomycin C and its derivatives are known to induce not only DNA interstrand cross-links but also DNA-protein cross-links (DPCs), which are highly toxic lesions. boisestate.edunih.gov The potassium-sodium dodecyl sulfate (B86663) (K-SDS) precipitation assay is a method used to detect these DPCs. nih.govnih.gov The principle of this assay is that SDS binds tightly to proteins, and the addition of potassium chloride causes the precipitation of the resulting potassium-SDS-protein complexes, along with any DNA covalently linked to them. nih.gov Free DNA remains in the supernatant. nih.gov

A more recent and improved method is the Advanced Recovery of K-SDS Precipitates (ARK) assay. boisestate.edunih.govnih.gov The ARK assay enhances the sensitivity and readout range for DPC quantification compared to the traditional K-SDS method. boisestate.edunih.gov It incorporates a cell lysis step with a chaotropic salt like guanidine (B92328) thiocyanate (B1210189) to more effectively disrupt non-covalent DNA-protein interactions, thereby reducing background signals. nih.govboisestate.edu Studies have shown that the ARK assay can provide a several-fold increase in the average response for DPC detection and tighter standard deviations, indicating more reliable data. boisestate.edu These assays have been instrumental in demonstrating that certain Mitomycin C analogues can induce DPCs. boisestate.edunih.gov

Table 3: Comparison of K-SDS and ARK Assays for DPC Detection

| Feature | K-SDS Assay | ARK Assay | Reference |

| Principle | Precipitation of SDS-protein complexes with potassium chloride. | Combines K-SDS precipitation with chaotropic salt lysis. | nih.govnih.gov |

| Lysis | SDS-based lysis. | Guanidine thiocyanate lysis for improved disruption of non-covalent interactions. | nih.govboisestate.edu |

| Sensitivity | Standard | Increased readout range (e.g., 5-fold). | boisestate.edunih.gov |

| Background | Higher background due to non-covalent interactions. | Reduced background. | boisestate.edu |

| Reliability | Standard | Tighter standard deviations. | boisestate.edu |

Molecular Biology and Proteomic Analysis for Resistance Mechanisms

Understanding the mechanisms of resistance to Mitomycin C is crucial for improving its therapeutic efficacy. Molecular biology and proteomic approaches are at the forefront of this research. colab.wsnih.govaacrjournals.org

One identified mechanism of resistance involves drug efflux pumps. For example, the MRD protein from Streptomyces lavendulae, the organism that produces Mitomycin C, functions as a drug exporter. nih.gov The crystal structure of MRD in complex with a Mitomycin C metabolite has revealed that the drug is bound through pi-stacking interactions, providing a molecular basis for its export. nih.gov Expression of the bacterial mcrA gene, which encodes a protein that reoxidizes the reduced, active form of Mitomycin C back to its inactive prodrug form, can confer resistance in mammalian cells. colab.wsnih.govaacrjournals.org

Proteomics, the large-scale study of proteins, is a powerful tool for identifying changes in protein expression associated with drug resistance. spandidos-publications.commdpi.comresearchgate.net Using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), researchers can perform proteomic profiling of cells exposed to Mitomycin C to identify differentially expressed proteins. mdpi.com This can reveal key proteins and pathways involved in the cellular response to the drug, including those that contribute to resistance. mdpi.com For example, proteomic analysis of cancer cells treated with Mitomycin C can identify proteins involved in DNA damage response, cell cycle regulation, and apoptosis that are altered, providing potential targets to overcome resistance. mdpi.com

Southern Blot Analysis for DNA Alterations